molecular formula C9H9NO4S B065198 Methyl 2-(methylthio)-5-nitrobenzoate CAS No. 191604-70-3

Methyl 2-(methylthio)-5-nitrobenzoate

Cat. No. B065198
M. Wt: 227.24 g/mol
InChI Key: BULMXSINASASPJ-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)-5-nitrobenzoate is a chemical compound investigated for various applications in organic chemistry and materials science. The studies focus on its synthesis, molecular structure, chemical reactions, and properties, with particular interest in its potential in creating complex molecular systems and understanding its interactions.

Synthesis Analysis

The synthesis of Methyl 2-(methylthio)-5-nitrobenzoate or related compounds involves multiple steps, including nitration, methylation, and the formation of sulfur-containing derivatives. For instance, a new and environmentally friendly nitration process has been developed for the synthesis of related compounds such as 5-methyl-2-nitrobenzoic acid, highlighting the advancement in creating less harmful chemical synthesis methods (Mei et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(methylthio)-5-nitrobenzoate, such as methyl 5-nitro-2-methylbenzoate, shows variations in the conformation due to the ortho effect of the methyl group. The carboxylate group in the ester molecule is twisted from the ring plane, indicating a sensitive conformation to environmental changes (Tinant et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving Methyl 2-(methylthio)-5-nitrobenzoate derivatives often focus on their ability to form complex structures through redox and condensation reactions. For example, redox condensation reactions between o-halonitrobenzenes and acetophenones in the presence of elemental sulfur can lead to a range of pharmacologically relevant derivatives, showing the compound's versatility in chemical synthesis (Nguyen et al., 2015).

Physical Properties Analysis

The physical properties of Methyl 2-(methylthio)-5-nitrobenzoate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The X-ray structure analysis provides insights into the compound's conformation and how alterations in structure impact its physical characteristics (Kucsman et al., 1984).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under different conditions, and the ability to undergo various chemical reactions, define the compound's usability in synthetic chemistry. For example, the compound's derivatives have been explored for their fluorescent properties and potential applications in material sciences (Chen et al., 2008).

Scientific Research Applications

Application in Entomology

  • Summary of the Application: Methyl 2-(methylthio)benzoate has been identified as a sex attractant for certain species of beetles, specifically the June beetles, Phyllophaga tristis and P. apicata . It is the first identification of a sulfur-containing, long-distance, female-produced sex attractant from any insect taxa .
  • Methods of Application or Experimental Procedures: In the research, male antennae of Phyllophaga tristis were tested using a coupled gas chromatograph-electroantennogram detector (GC-EAD) system for electrophysiological responses to five sex pheromones identified from other Phyllophaga species. Male antennae responded only to methyl 2-(methylthio)benzoate . In field tests, traps baited with rubber septa containing 1 mg of methyl 2-(methylthio)benzoate captured significant numbers of male P. tristis and P. apicata .
  • Results or Outcomes: In a 2003 field test near Greensburg, Kansas, traps baited with rubber septa containing 1 mg of methyl 2-(methylthio)benzoate captured 466 male P. tristis. Control traps baited with rubber septa loaded with only hexane captured none . Similarly, in a field test in 2010 in Gainesville, Florida, 265 male P. apicata were captured in traps baited with 1 mg of methyl 2-(methylthio)benzoate whereas control traps captured only a single male .

This compound is inexpensive and could be used to determine presence/absence of these species as well as geographical range limits and yearly flight periodicity . It would be useful to investigate whether male P. amplicornis and P. suttonana are also captured in traps baited with methyl 2-(methylthio)benzoate .

Application in Organic Synthesis

  • Summary of the Application: Methyl 2-(methylthio)-5-nitrobenzoate has been used in the efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
  • Methods of Application or Experimental Procedures: The reaction involves the dehydrogenation of methanol to form a more reactive aldehyde that can then undergo reactions like aldol condensation or imine formation . The hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds, while producing water as the sole stoichiometric by-product .
  • Results or Outcomes: The methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogenous materials .

Application in Heterocyclic Compound Synthesis

  • Summary of the Application: Methyl 2-(methylthio)-5-nitrobenzoate has been used in the synthesis of heterocyclic and fused heterocyclic compounds . These compounds have diverse pharmacological activities including antitumor, antibacterial, and antileishmanial .
  • Methods of Application or Experimental Procedures: The reactant N -methyl-1- (methylthio)-2-nitroethenamine (NMSM) contains four active sites with three functional groups on an ethene motif . A strongly electron-withdrawing nitro group makes the nitroethylene substructure a good Michael acceptor . The methylthio group acts as a leaving group and electron donor to make the C2 a good Michael donor .
  • Results or Outcomes: The products are valuable as medical intermediates and in synthesizing a variety of oxygen and nitrogen-containing heterocyclic compounds .

Application in Flavoring Agents

  • Summary of the Application: Methyl 2-(methylthio)-5-nitrobenzoate has been used as a flavoring agent . It has a nutty type odor .
  • Methods of Application or Experimental Procedures: This compound can be added to food products to enhance their flavor . The specific amount used would depend on the product and the desired flavor intensity .
  • Results or Outcomes: The use of this compound as a flavoring agent can enhance the sensory experience of food products .

Application in Cryoprotection

  • Summary of the Application: Methyl 2-(methylthio)-5-nitrobenzoate has been used in cryoprotection . Cryoprotective agents are substances used to protect biological tissue from freezing damage .
  • Methods of Application or Experimental Procedures: This compound can be used in both “slow freezing” applications (5−10 wt %), where ice is allowed to form, and in vitrification(>20 wt %), where a glassy, ice-free, state is achieved by using high freezing rates .
  • Results or Outcomes: The use of this compound as a cryoprotective agent can help to preserve biological tissues during freezing, extending product life and providing flexibility in patient treatment .

Safety And Hazards

The safety and hazards of “Methyl 2-(methylthio)-5-nitrobenzoate” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for studying “Methyl 2-(methylthio)-5-nitrobenzoate” would depend on its potential applications. These could include its use in organic synthesis, as a pharmaceutical compound, or in materials science .

properties

IUPAC Name

methyl 2-methylsulfanyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULMXSINASASPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428227
Record name methyl 2-(methylthio)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylthio)-5-nitrobenzoate

CAS RN

191604-70-3
Record name methyl 2-(methylthio)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 2-methylthio-5-nitrobenzoic acid, (3.2 g, 15 mmol), N,N-diisopropylethylamine (17.0 mL, 100 mmol), and methyl iodide (12.45 mL, 200 mmol) in acetonitrile (50 mL). After 18 hours, dilute the reaction mixture with ethyl acetate, extract with brine, dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 20% ethyl acetate/hexane to give methyl 2-methylthio-5-nitrobenzoate. Rf=0.58 (silica gel, 30% ethyl acetate/hexane).
Quantity
3.2 g
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reactant
Reaction Step One
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17 mL
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reactant
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12.45 mL
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reactant
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ethyl acetate hexane
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of 10.02 g of methyl 2-chloro-5-nitrobenzoate dissolved in 100 ml of N,N-dimethylformamide, was added 23.92 g of a 15% aqueous solution of sodium methylmercaptan dropwise under ice cooling. The mixture was stirred for 30 minutes. Water was added to the reaction mixture and the whole was extracted with ethyl acetate. The organic layer was washed with saturated brine, and was dried over anhydrous magnesium sulfate. The crude product obtained by removal of the solvent under reduced pressure was recrystallized from ethyl acetate—hexane, to yield 8.76 g of methyl 2-methylthio-5-nitrobenzoate (melting point: 126.5-127.5° C.) (Reaction Scheme (42) described below).
Quantity
10.02 g
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
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aqueous solution
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